molecular formula C13H16N2O4 B1386259 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid CAS No. 1189547-44-1

1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid

Cat. No.: B1386259
CAS No.: 1189547-44-1
M. Wt: 264.28 g/mol
InChI Key: RBJWQTYDDHKHFU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves binding to the active sites of enzymes, thereby affecting their activity and function.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and fluxes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, particularly genes involved in stress responses and metabolic pathways. The compound’s nitro group is believed to play a crucial role in its binding interactions and subsequent biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and metabolic regulation . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The compound’s distribution within tissues also affects its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications This localization can affect its activity, as it may interact with different biomolecules depending on its location within the cell

Chemical Reactions Analysis

1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the methyl group can produce a carboxylic acid.

Scientific Research Applications

1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methyl-4-nitrophenyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-8-10(5-6-11(9)15(18)19)14-7-3-2-4-12(14)13(16)17/h5-6,8,12H,2-4,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJWQTYDDHKHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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